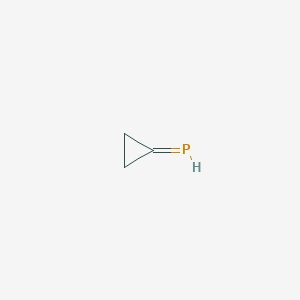
Cyclopropylidenephosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropylidenephosphane is a unique organophosphorus compound characterized by the presence of a cyclopropylidene group attached to a phosphane moiety. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropylidenephosphane can be synthesized through various methods, including the reaction of cyclopropylidene derivatives with phosphane precursors. One common approach involves the use of Grignard reagents, where cyclopropylidene magnesium bromide reacts with chlorophosphane under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Cyclopropylidenephosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert this compound to phosphine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and amines are commonly employed.
Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphane compounds .
Scientific Research Applications
Cyclopropylidenephosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: this compound is utilized in the synthesis of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of cyclopropylidenephosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with transition metals, enhancing their catalytic activity. Additionally, it can modulate biological pathways by binding to specific proteins and altering their function .
Comparison with Similar Compounds
Cyclopropane: A simple cycloalkane with similar structural features but different reactivity.
Phosphine: A basic organophosphorus compound with a different functional group.
Cyclopropylphosphane: A related compound with a cyclopropyl group attached to a phosphane moiety
Uniqueness: Cyclopropylidenephosphane is unique due to its combination of a cyclopropylidene group and a phosphane moiety, which imparts distinct reactivity and stability. This makes it a valuable compound in both academic research and industrial applications .
Properties
CAS No. |
31918-06-6 |
|---|---|
Molecular Formula |
C3H5P |
Molecular Weight |
72.05 g/mol |
IUPAC Name |
cyclopropylidenephosphane |
InChI |
InChI=1S/C3H5P/c4-3-1-2-3/h4H,1-2H2 |
InChI Key |
NSJYLRFFJXQDJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1=P |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


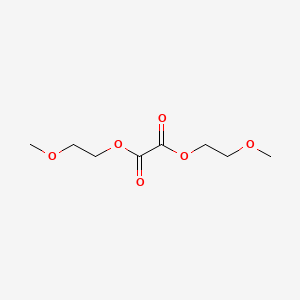
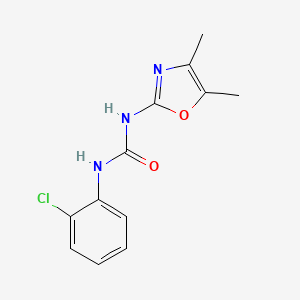
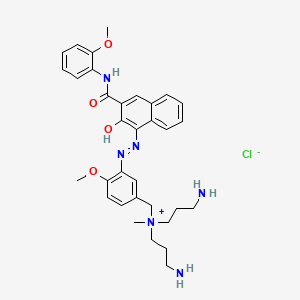

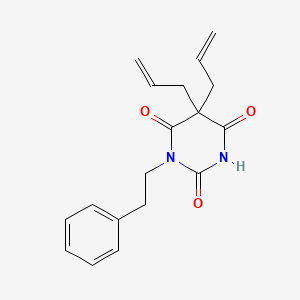

![2,3-Bis[di(propan-2-yl)amino]cycloprop-2-ene-1-thione](/img/structure/B14675068.png)
![5-(Furan-3-yl)-1a,5a-dimethylhexahydrobisoxireno[d,f]isochromen-3(2ah)-one](/img/structure/B14675075.png)

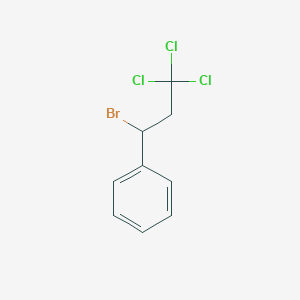
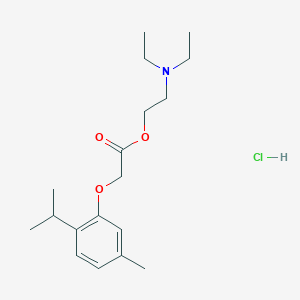

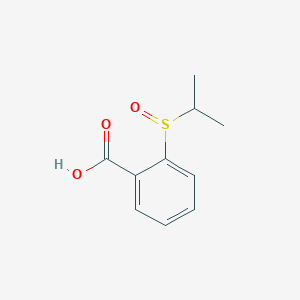
![Benzenamine, N-[(4-methoxyphenyl)methylene]-4-propyl-](/img/structure/B14675092.png)
